REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[N:4][C:5]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[N:6][CH:7]=1.C(O[CH2:18][C:19]1[NH:23][C:22]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[N:21][CH:20]=1)(=O)C.C1(C)C=CC=CC=1.C(O)C>CN(C1C=CN=CC=1)C.O.C(N(CC)CC)C>[F:1][C:2]1[CH:3]=[N:4][C:5]([N:8]2[CH2:9][CH2:10][N:11]([CH2:18][C:19]3[NH:23][C:22]([C:24]4[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=4)=[N:21][CH:20]=3)[CH2:12][CH2:13]2)=[N:6][CH:7]=1
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Name
|
|
Quantity
|
900 g
|
Type
|
reactant
|
Smiles
|
FC=1C=NC(=NC1)N1CCNCC1
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Name
|
5-acetoxymethyl-2-phenyl-1H-imidazole
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Quantity
|
1.17 kg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1=CN=C(N1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
7.2 L
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.8 L
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
30 g
|
Type
|
catalyst
|
Smiles
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CN(C)C=1C=CN=CC1
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Name
|
|
Quantity
|
1.095 L
|
Type
|
solvent
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
3.75 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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52.5 (± 2.5) °C
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Type
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CUSTOM
|
Details
|
with stirring at 50-55° C. until the reaction
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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heat the mixture
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Type
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CUSTOM
|
Details
|
typically about 20-25 hours
|
Duration
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22.5 (± 2.5) h
|
Type
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FILTRATION
|
Details
|
Filter off the product
|
Type
|
WASH
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Details
|
wash it with water (6×1.4 L) and cold toluene (3×700 ml)
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Type
|
CUSTOM
|
Details
|
dry it under vacuum at 50-55° C. to constant weight
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=NC(=NC1)N1CCN(CC1)CC1=CN=C(N1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |